Panaxadiol
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Overview
Description
Panaxadiol is a naturally occurring compound derived from the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the class of dammarane-type triterpenoids and is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Mechanism of Action
Target of Action
Panaxadiol, a bioactive component of ginseng, primarily targets the Fyn protein . Fyn is a tyrosine kinase implicated in Alzheimer’s disease pathology triggered by synaptic damage . Inhibition of Fyn may prevent or delay the progression of diseases like Alzheimer’s .
Mode of Action
This compound interacts with its targets by inhibiting Fyn kinase activity . This inhibition down-regulates the phosphorylation level of GluN2B, a subunit of NMDA receptors . The result is a decrease in Ca2±mediated synaptic damage, reducing LDH leakage, and inhibiting apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It induces AMPK phosphorylation, leading to upregulation of the Nrf2/HO1 pathway expression and downregulation of the NFκB protein level . In Alzheimer’s disease, this compound decreases synaptic damage via inhibition of the Fyn/GluN2B/CaMKIIα signaling pathway .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract . It may be metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body . The main pharmacokinetic parameters are: Tmax (the time to peak) is 3.08 ± 1.24 h, Cmax (the concentration to peak) is 2833.86 ± 1246.08 μg L −1, and t1/2 (the biological half-life) is 5.14 ± 1.01 h .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce lipotoxicity and ROS levels while enhancing the antioxidant and anti-inflammatory capabilities in HepG2 cells induced by palmitic acid . In Alzheimer’s disease, this compound improves the ability of learning and memory of mice and reduces synaptic dysfunction . In cancer cells, it has been shown to inhibit cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Ginseng, the source of this compound, is affected by many environmental factors including sunlight, soil, temperature, pests, and pathogens . Due to the long cultivation period, this highly valued medicinal plant is more susceptible to ecological stresses . These factors may affect the content of ginsenosides, including this compound, in different parts of the ginseng plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Panaxadiol can be synthesized through the hydrolysis of ginsenosides, which are the primary active components in ginseng. The process involves acidic hydrolysis in a solvent, followed by separation and purification using column chromatography . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound typically involves using Panax plant extracts as raw materials. The total saponin extract from the plant undergoes acidic hydrolysis, and the resulting product is purified through column chromatography. This method is cost-effective, yields high-purity this compound, and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Panaxadiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of this compound involves the addition of sugar moieties to its hydroxyl groups, which can be achieved under Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .
Common Reagents and Conditions:
Glycosylation: Silver oxide and 4-Å molecular sieves in dichloroethane.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Glycosylation: this compound 3- and 12-O-β-D-glucopyranosides.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Scientific Research Applications
Panaxadiol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing various derivatives with potential pharmacological activities .
Biology:
- Studied for its neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Medicine:
- Investigated for its anti-tumor properties, particularly in enhancing the efficacy of chemotherapy drugs like 5-fluorouracil in colorectal cancer .
- Explored for its hepatoprotective effects in non-alcoholic fatty liver disease (NAFLD) by reducing oxidative stress and inflammation .
Industry:
Comparison with Similar Compounds
Panaxadiol is often compared with other ginsenosides and triterpenoids derived from Panax ginseng:
Protothis compound: Similar in structure but differs in its glycosylation pattern and biological activities.
Panaxatriol: Another major ginsenoside with distinct pharmacological properties, including anti-aging and cardioprotective effects.
Panaxydol and Panaxynol: Polyacetylene compounds with potent anti-cancer activities.
This compound stands out due to its unique combination of anti-inflammatory, anti-tumor, and neuroprotective effects, making it a valuable compound for various therapeutic applications.
Properties
CAS No. |
19666-76-3 |
---|---|
Molecular Formula |
C30H52O3 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |
InChI Key |
PVLHOJXLNBFHDX-HBIOBVTHSA-N |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C |
SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
melting_point |
250°C |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
panaxadiol panaxadiol, (3beta,12beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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